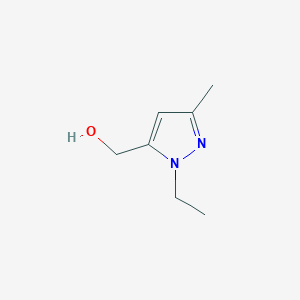

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Heterocyclic Synthesis

The study of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol begins with an appreciation for its core structure: the pyrazole ring. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has become a cornerstone of modern organic synthesis.

Pyrazoles are widely regarded as "privileged scaffolds" in medicinal chemistry and materials science. mdpi.com This status is attributed to their rigid, planar structure and their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking. The pyrazole nucleus is a versatile framework that can be readily functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules. globalresearchonline.net This synthetic tractability has made pyrazoles essential building blocks in the design of complex molecular architectures. researchgate.net The reactivity of the ring system, including its susceptibility to electrophilic substitution preferentially at the C4 position, further enhances its utility as a template in organic synthesis. nih.gov

The chemical landscape of molecules incorporating a pyrazole ring is both vast and continuously expanding. mdpi.commdpi.com Researchers have successfully integrated the pyrazole core into a diverse range of compounds with wide-ranging applications in the pharmaceutical and agrochemical industries. orientjchem.orgnih.gov The presence of the pyrazole nucleus is a key feature in numerous established drugs, demonstrating its compatibility with biological systems. globalresearchonline.netnih.gov Ongoing research focuses on developing novel synthetic methodologies, such as multicomponent reactions and transition-metal-catalyzed processes, to access structurally diverse pyrazole derivatives with greater efficiency and precision. mdpi.comnih.gov This continuous innovation ensures that pyrazole-based molecules will remain at the forefront of chemical and biological research. researchgate.net

Specific Focus on Hydroxymethylated Pyrazoles: An Academic Perspective

Within the broad family of pyrazoles, those bearing a hydroxymethyl (-CH₂OH) group represent a subclass with distinct synthetic potential. These compounds serve as valuable intermediates, bridging the gap between simple pyrazole cores and more complex, functionalized targets.

This compound is a 1,3,5-trisubstituted pyrazole. Its structure is defined by specific substitutions that impart unique chemical properties. The ethyl group at the N1 position and the methyl group at the C3 position are alkyl substituents that influence the molecule's solubility and steric profile. Crucially, the N1-substitution prevents the annular tautomerism often seen in NH-pyrazoles, thereby locking the positions of the substituents. mdpi.com

The most significant feature from a synthetic standpoint is the hydroxymethyl group at the C5 position. This primary alcohol is a versatile functional handle that can undergo a wide variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This functionality allows the molecule to be used as a key building block for constructing more elaborate molecular frameworks.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1007515-12-9 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Structure | 1,3,5-trisubstituted pyrazole |

| Key Functional Group | Primary Alcohol (-CH₂OH) |

Research involving alkyl-substituted pyrazole methanols is primarily driven by their utility as synthetic intermediates. organic-chemistry.org The strategic placement of both non-polar alkyl groups and a reactive hydroxymethyl group makes these compounds attractive starting materials in multi-step syntheses. Current research trajectories focus on several key areas:

Elaboration of the Hydroxymethyl Group: A major research avenue involves the chemical modification of the hydroxymethyl moiety to introduce new functionalities. This allows for the incorporation of the pyrazole scaffold into larger, more complex molecules designed for specific biological or material applications. mdpi.com

Development of Novel Synthetic Routes: Efficiently accessing polysubstituted pyrazoles is a persistent goal in organic chemistry. mdpi.comnih.gov Research continues to explore new and improved methods for the regioselective synthesis of compounds like this compound. The classical Knorr synthesis, involving the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remains a foundational method, but modern variations aim for higher yields, milder conditions, and greater substrate scope. nih.govresearchgate.net

Scaffolding for Biologically Active Molecules: The pyrazole core is a well-established pharmacophore. nih.gov Consequently, alkyl-substituted pyrazole methanols are often employed as precursors in the synthesis of new potential therapeutic agents. nih.gov The substituents (ethyl, methyl, and hydroxymethyl) can be systematically varied to probe structure-activity relationships (SAR) in drug discovery programs.

Table 2: Common Synthesis Strategies for Substituted Pyrazoles

| Synthesis Method | Description | Key Reactants |

| Knorr Cyclocondensation | A classical and widely used method involving the reaction between a hydrazine and a 1,3-dicarbonyl compound. mdpi.com | Hydrazine derivative, β-diketone |

| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne). researchgate.net | Diazo compound, Alkyne |

| Reaction with α,β-Unsaturated Ketones | The reaction of hydrazines with α,β-unsaturated ketones first yields pyrazolines, which are then oxidized to pyrazoles. nih.gov | Hydrazine derivative, α,β-unsaturated ketone |

| Multicomponent Reactions | One-pot reactions where three or more reactants combine to form the pyrazole ring, offering high efficiency. mdpi.com | Varies (e.g., ketone, aldehyde, hydrazine) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-5-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-7(5-10)4-6(2)8-9/h4,10H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQOJHNRBRJLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 3 Methyl 1h Pyrazol 5 Yl Methanol and Analogous Structures

Direct Cyclization Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a critical step in the synthesis of these compounds. Key strategies include condensation reactions and cycloaddition approaches, which offer versatility and control over the substitution pattern of the resulting pyrazole.

Condensation Reactions Utilizing Hydrazine (B178648) Derivatives and 1,3-Biselectrophilic Compounds

The classical and most common method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgnih.govresearchgate.net This approach is highly versatile for creating a wide range of substituted pyrazoles. researchgate.netnih.gov

In the context of synthesizing (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, a suitable starting point would be the reaction of ethylhydrazine (B1196685) with a 1,3-dicarbonyl compound like acetylacetone. This reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.netnih.gov The regioselectivity of this reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Recent advancements have focused on developing more efficient and environmentally friendly procedures. For instance, the use of catalysts such as lithium perchlorate (B79767) has been shown to facilitate the reaction under milder conditions. researchgate.net Furthermore, multicomponent reactions, where three or more reactants are combined in a single step, have emerged as a powerful tool for the synthesis of complex pyrazole derivatives. beilstein-journals.orgmdpi.com These one-pot syntheses offer advantages in terms of operational simplicity, time, and energy savings. mdpi.com

| Reactant 1 | Reactant 2 | Product | Key Features |

| Hydrazine Derivative (e.g., Ethylhydrazine) | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Substituted Pyrazole | Classic Knorr synthesis, versatile, regioselectivity can be an issue. beilstein-journals.orgnih.govresearchgate.net |

| Hydrazine | α,β-Unsaturated Carbonyl Compound | Substituted Pyrazole | Overcomes some regioselectivity limitations of the Knorr synthesis. nih.gov |

| Hydrazones | Vilsmeier-Haack Reagent | 4-Formylpyrazoles | Cyclization-formylation in one step. mdpi.com |

[3+2] Cycloaddition Approaches for Pyrazole Scaffolds

An alternative and powerful strategy for constructing the pyrazole ring is through [3+2] cycloaddition reactions. mdpi.com This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a double or triple bond. beilstein-journals.orgresearchgate.net

For the synthesis of pyrazole scaffolds, the reaction of a diazoalkane with an alkyne is a common approach. acs.org This method offers a high degree of control over the substitution pattern and can be used to introduce a variety of functional groups onto the pyrazole ring. researchgate.net The reaction proceeds via a concerted mechanism, leading to the formation of the five-membered pyrazole ring in a single step. rsc.org

Recent developments in this area have focused on the use of metal catalysts to promote the reaction and control its regioselectivity. researchgate.net Additionally, multicomponent cascade reactions involving [3+2] cycloaddition steps have been developed for the efficient synthesis of highly substituted pyrazoles. rsc.org These methods are often metal-free and proceed under mild conditions, making them attractive for green chemistry applications. rsc.org

Post-Cyclization Functionalization and Derivatization for Methanol (B129727) Group Incorporation

Once the pyrazole ring is formed, the next critical step is the introduction of the methanol group at the desired position. This is typically achieved through functional group transformations of pre-existing substituents on the pyrazole core.

Reduction of Pyrazole Carboxylic Acid Derivatives (e.g., esters, ketones) to Alcohols

A common and reliable method for introducing a hydroxymethyl group is through the reduction of a corresponding carboxylic acid derivative, such as an ester or a ketone. researchgate.net For instance, a pyrazole-5-carboxylic acid ethyl ester can be reduced to the corresponding primary alcohol, this compound.

This reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the displacement of the ethoxy group to yield an aldehyde intermediate, which is then further reduced to the primary alcohol. researchgate.net

Other reducing agents, such as diborane (B8814927) (B₂H₆) or sodium borohydride (B1222165) (NaBH₄) in combination with activating agents, can also be employed. nih.gov The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. researchgate.net

| Starting Material | Reducing Agent | Product | Key Features |

| Pyrazole-5-carboxylic acid ethyl ester | Lithium aluminum hydride (LiAlH₄) | (Pyrazol-5-yl)methanol | High-yielding, but requires anhydrous conditions and careful handling. researchgate.net |

| Pyrazole-5-carboxylic acid | Diborane (B₂H₆) | (Pyrazol-5-yl)methanol | Can be more selective than LiAlH₄ for reducing carboxylic acids in the presence of esters. nih.gov |

| Pyrazole-5-carbaldehyde | Sodium borohydride (NaBH₄) | (Pyrazol-5-yl)methanol | Milder reducing agent, suitable for reducing aldehydes and ketones. |

Introduction of Hydroxymethyl Group via Formylation or Hydroxymethylation

Direct introduction of a hydroxymethyl group onto the pyrazole ring can be achieved through formylation followed by reduction, or through direct hydroxymethylation. nih.gov

Formylation of the pyrazole ring, typically at the 4-position, can be accomplished using the Vilsmeier-Haack reaction. researchgate.net This reaction involves the use of a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich pyrazole ring. researchgate.net The resulting pyrazole-4-carbaldehyde can then be reduced to the corresponding hydroxymethyl derivative using a mild reducing agent like sodium borohydride.

Direct hydroxymethylation involves the reaction of the pyrazole with formaldehyde (B43269) (HCHO) under basic or acidic conditions. nih.gov This reaction can lead to the introduction of a -CH₂OH group at various positions on the pyrazole ring, and the regioselectivity can be controlled by the reaction conditions and the substituents already present on the ring. nih.gov

Multi-Component Reactions for Substituted Pyrazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted pyrazoles in a single step. mdpi.comrsc.org These reactions involve the combination of three or more starting materials in a one-pot process to generate a complex product, where most of the atoms from the starting materials are incorporated into the final structure. mdpi.com

Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org For example, a four-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate (B1144303) can be used to construct highly functionalized pyrano[2,3-c]pyrazole systems. rsc.org While not directly yielding this compound, these MCRs can provide precursors that can be further modified to obtain the desired product. The versatility of MCRs allows for the rapid generation of a library of diverse pyrazole derivatives for further investigation. mdpi.com

Catalytic and Green Chemistry Approaches in Pyrazole Methanol Synthesis

The synthesis of this compound and its analogs has increasingly benefited from the principles of green chemistry, which prioritize the use of efficient, safe, and environmentally benign methodologies. Catalytic processes, in particular, have been instrumental in developing sustainable pathways that offer high yields and selectivity while minimizing waste. These advanced approaches, including metal-catalyzed reactions, solvent-free and microwave-assisted protocols, and continuous flow systems, represent significant improvements over traditional synthetic methods.

Metal-Catalyzed Reaction Systems

Transition-metal catalysis offers powerful tools for the construction and functionalization of pyrazole rings, providing efficient and regioselective routes to complex derivatives. rsc.org Various metals, including palladium, copper, nickel, and iron, have been employed to catalyze the key bond-forming reactions in pyrazole synthesis. nih.gov For instance, palladium-catalyzed cross-coupling reactions are used for N-arylation, while copper-catalyzed reactions are effective for domino C-N coupling and hydroamination processes.

The synthesis of pyrazole methanols often proceeds via a two-step sequence: the formation of the pyrazole ring with a suitable functional group at the C5 position (such as a carbaldehyde or an ester), followed by the reduction of this group to a hydroxymethyl moiety. Metal catalysts are pivotal in both stages.

The formation of the pyrazole core can be achieved through metal-catalyzed cyclization reactions. For example, iron-catalyzed methods have been developed for the regioselective synthesis of 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. Nickel-based heterogeneous catalysts have also been used in one-pot syntheses of pyrazoles from hydrazines, acetophenones, and aldehydes, offering low catalyst loading and short reaction times.

Once the functionalized pyrazole precursor is obtained, the crucial reduction step to form the alcohol can also be achieved using metal-catalyzed systems. For analogous structures, the reduction of pyrazole-4-carbaldehydes to (1,3-diaryl-1H-pyrazol-4-yl)methanol has been accomplished in yields of 50-85% using an iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyst. researchgate.net Another key precursor, a pyrazole ester, can be reduced to the corresponding aldehyde using reductants like diisobutylaluminum hydride (DIBAL-H), which can then be further reduced to the alcohol. researchgate.net These catalytic reduction methods are often milder and more selective than those using stoichiometric, non-catalytic reducing agents.

Table 1: Examples of Metal-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| C-N Coupling/Hydroamination | Copper(I) iodide | Acetylenes and Diamines | N-Arylpyrazoles | Facile, domino reaction | nih.gov |

| One-Pot Cyclization | Heterogeneous Nickel-based | Hydrazine, Acetophenones, Aldehydes | Polysubstituted Pyrazoles | Economical, low catalyst loading | nih.gov |

| Aldehyde Reduction | FeCl₃·6H₂O | 1,3-Diaryl-1H-pyrazole-4-carbaldehydes | (1,3-Diaryl-1H-pyrazol-4-yl)methanols | Mild conditions, good yields | researchgate.net |

| Ester Reduction | DIBAL-H | Pyrazole esters | Pyrazole carbaldehydes/methanols | Selective reduction | researchgate.net |

Solvent-Free and Microwave-Assisted Synthesis Protocols

In alignment with the principles of green chemistry, solvent-free and microwave-assisted synthesis protocols have emerged as highly effective alternatives to conventional heating methods for producing pyrazole derivatives. researchgate.net These techniques significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity by minimizing side reactions. lew.ro Furthermore, the elimination of volatile organic solvents reduces environmental impact and simplifies product work-up. nih.govsciensage.info

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve selectivity. eurekaselect.com This technology has been successfully applied to various steps in pyrazole synthesis. For example, the four-component condensation of aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile to form pyranopyrazole derivatives has been achieved in under 5 minutes with excellent yields using microwave irradiation, a significant improvement over conventional stirring at room temperature. lew.ro

Solvent-free, or "neat," reaction conditions represent another cornerstone of green synthesis. nih.gov The reaction of β-keto esters with hydrazines can be performed without a solvent under microwave irradiation to produce pyrazolones efficiently. nih.gov For the reduction of a pyrazole carbaldehyde to a pyrazole methanol, a solvent-free approach using sodium borohydride (NaBH₄) supported on alumina (B75360) has been reported for analogous carbonyl compounds. cem.com This solid-state method avoids the use of flammable organic solvents and often requires a smaller excess of the reducing agent. cem.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Methods for Pyrazole Synthesis

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of Pyranopyrazoles | Microwave | KOtBu, Methanol | < 5 min | Excellent | lew.ro |

| Conventional | KOtBu, Methanol, Stirring at RT | Several hours | Good | lew.ro | |

| Synthesis of Pyrazole-Oxadiazole Hybrids | Microwave | Anhydrous ZnCl₂, Ethanol | 9–10 min | 79–92% | nih.gov |

| Conventional | Anhydrous ZnCl₂, Ethanol, Reflux | 7–9 hours | Lower than MW | nih.gov | |

| Carbonyl Reduction | Microwave | NaBH₄ on Alumina (Solvent-free) | Short | 80-93% | cem.com |

| Conventional | NaBH₄ in solvent | Longer | Variable | cem.com |

Continuous Flow Reactor Applications

Continuous flow chemistry has become a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. semanticscholar.org In a flow system, reagents are pumped through a network of tubes and reactors where they mix and react. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.

The application of flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, common scenarios in the synthesis of heterocyclic compounds like pyrazoles. For the synthesis of this compound, flow reactors can be applied to the critical reduction step of a pyrazole-5-carboxylate or pyrazole-5-carbaldehyde precursor.

Intrinsic Chemical Reactivity and Synthetic Transformations of 1 Ethyl 3 Methyl 1h Pyrazol 5 Yl Methanol

Elucidation of Reactivity at the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) attached to the pyrazole (B372694) ring is a primary alcohol and, as such, undergoes a variety of well-established transformations common to this functional group. These reactions are fundamental for the elaboration of the side chain, leading to the synthesis of a diverse array of derivatives.

Controlled Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol functionality of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde, or the carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are typically used for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Conversely, the use of strong oxidizing agents will typically lead to the formation of the carboxylic acid. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). The resulting 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a stable compound that serves as a key intermediate for the synthesis of esters, amides, and other acid derivatives. americanelements.com

| Starting Material | Oxidizing Agent Class | Typical Reagents | Product |

|---|---|---|---|

| This compound | Mild | PCC, DMP | 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde |

| This compound | Strong | KMnO₄, Jones Reagent | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound readily participates in esterification reactions with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, though the reaction of the alcohol with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) is often more efficient. sciencemadness.org This reaction yields the corresponding pyrazol-5-ylmethyl esters.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. Subsequent reaction of this nucleophilic alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) results in the formation of the corresponding ether derivative, (5-(alkoxymethyl)-1-ethyl-3-methyl-1H-pyrazole). For instance, O-alkylation of a similar pyrazol-3-ol has been demonstrated using methyl iodide and NaH. nih.gov

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl acetate |

| Etherification | 1. NaH; 2. Methyl iodide | 5-(Methoxymethyl)-1-ethyl-3-methyl-1H-pyrazole |

Halogenation and Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

The hydroxyl group can be replaced by a halogen atom to produce 5-(halomethyl)pyrazole derivatives, which are versatile intermediates for further nucleophilic substitution reactions. Treatment of the alcohol with reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is an effective method for synthesizing 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole. nih.gov Similarly, phosphorus tribromide (PBr₃) can be used to obtain the corresponding 5-(bromomethyl) derivative.

These halomethylpyrazoles are highly reactive towards a wide range of nucleophiles. The halogen acts as a good leaving group, facilitating Sₙ2 reactions. This allows for the introduction of various functional groups at the methanol carbon, including azides, cyanides, thiols, and amines, thereby providing a pathway to a broad spectrum of pyrazole derivatives.

Formation of Activated Intermediates (e.g., mesylates, tosylates)

To enhance the leaving group ability of the hydroxyl group for nucleophilic substitution, it can be converted into a sulfonate ester, such as a mesylate or tosylate. This is typically achieved by reacting this compound with methanesulfonyl chloride (mesyl chloride, MsCl) or p-toluenesulfonyl chloride (tosyl chloride, TsCl), respectively, in the presence of a base like pyridine or triethylamine. nih.gov

The resulting (1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl mesylate or tosylate is a highly effective electrophile. The sulfonate group is an excellent leaving group, making these intermediates significantly more reactive towards nucleophilic attack than the corresponding halomethyl derivatives. This enhanced reactivity allows for substitutions with a broader range of weaker nucleophiles under milder conditions. The synthesis of a pyrazol-3-yl 4-nitrobenzenesulfonate from a pyrazolone (B3327878) highlights the feasibility of this transformation on the pyrazole scaffold. mdpi.com

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle and is susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Aromatic Substitution on the Pyrazole Ring

In the 1-ethyl-3-methyl-1H-pyrazole system, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The N1-ethyl and C3-methyl groups are electron-donating, thereby activating the ring towards substitution, particularly at the C4 position. The C5-hydroxymethyl group also contributes to the activation of the ring. Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation occur preferentially at the C4 position. arkat-usa.org

Halogenation: The reaction with electrophilic halogenating agents like bromine (Br₂) or N-bromosuccinimide (NBS) leads to the formation of 4-halo-1-ethyl-3-methyl-1H-pyrazole derivatives. The product 4-bromo-1-ethyl-3-methyl-1H-pyrazole is a known compound, confirming the regioselectivity of this reaction.

Nitration: Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction yields 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Sulfonation: While less common for pyrazoles, sulfonation can potentially be achieved using strong sulfonating agents like fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the C4 position.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings and can be used to introduce a formyl group at the C4 position. organic-chemistry.org

| Reaction Type | Reagents | Product | Position of Substitution |

|---|---|---|---|

| Bromination | Br₂ or NBS | 4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C4 |

| Nitration | HNO₃ / H₂SO₄ | (1-Ethyl-3-methyl-4-nitro-1H-pyrazol-5-yl)methanol | C4 |

| Formylation | POCl₃ / DMF | 5-(Hydroxymethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | C4 |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling for pyrazole scaffolds)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrazole scaffolds. researchgate.net These reactions provide a convergent and efficient means to synthesize complex substituted pyrazoles that would be difficult to access through classical methods. The Suzuki-Miyaura coupling, in particular, has been widely explored for the C-C bond formation on pyrazole rings due to its mild reaction conditions and tolerance of various functional groups. researchgate.netnih.gov

For a molecule like this compound, cross-coupling reactions would typically require prior functionalization of the pyrazole ring, most commonly at the C4 position, with a halide (Br, I) or a triflate group. This pre-functionalized pyrazole can then be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst. znaturforsch.comresearchgate.net Research has demonstrated the successful Suzuki-Miyaura coupling of pyrazole halides with arylboronic acids under mild conditions, even with unprotected N-H groups, which can be challenging due to potential catalyst inhibition. nih.gov The choice of ligands, such as SPhos and XPhos, has been shown to be crucial for achieving high yields in these transformations. nih.gov

Beyond traditional cross-coupling, transition-metal-catalyzed direct C-H functionalization has emerged as a more atom-economical approach. rsc.org This methodology allows for the direct coupling of a C-H bond on the pyrazole ring with a coupling partner, circumventing the need for pre-functionalization. scholaris.carsc.org Such reactions provide access to a wide range of functionalized pyrazoles in a single step, with regioselectivity often being controlled by the directing effect of existing substituents or the inherent reactivity of the C-H bonds. rsc.org The hydroxymethyl group at the C5 position of this compound could potentially serve as a directing group in such transformations.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrazole Scaffolds

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-(3-bromobenzylidene)-pyrazol-5(4H)-one + Phenylboronic acid | 4-(3-phenylbenzylidene)-pyrazol-5(4H)-one | researchgate.net |

| Suzuki-Miyaura | Pd precatalysts with SPhos/XPhos | Unprotected pyrazole halides + Arylboronic acids | C-Arylated pyrazoles | nih.gov |

| Suzuki-Miyaura | Bis(pyrazolyl)palladium(II) complexes | Bromobenzene + Phenylboronic acid | Biphenyl | rsc.org |

| Direct C-H Arylation | Palladium catalysts | Pyrazole substrates + Aryl halides | C-Arylated pyrazoles | scholaris.ca |

Reactions Involving Nitrogen Atoms (N-alkylation, N-acylation)

The pyrazole ring contains two nitrogen atoms, N1 and N2. In an unsubstituted pyrazole, the N-H proton is acidic and can be removed by a base, allowing for reactions like N-alkylation and N-acylation. nih.gov These reactions are fundamental to the synthesis of N-substituted pyrazoles, such as the title compound this compound.

N-alkylation is typically achieved by treating an N-unsubstituted pyrazole with an alkylating agent, such as an alkyl halide, in the presence of a base. semanticscholar.orgbanglajol.info The regioselectivity of this reaction (alkylation at N1 vs. N2) can be influenced by the steric and electronic properties of both the pyrazole substituents and the alkylating agent, as well as the reaction conditions (base, solvent). beilstein-journals.org For industrial-scale synthesis, catalytic gas-phase N-alkylation of pyrazoles with alcohols over solid acid catalysts like crystalline aluminosilicates represents an efficient alternative. google.com

N-acylation involves the reaction of a pyrazole with an acylating agent, such as an acid chloride or anhydride, to form N-acyl pyrazole derivatives. nih.gov These reactions are often catalyzed by acids or bases and can also be performed under solvent-free conditions. nih.gov

For this compound, the N1 position is already occupied by an ethyl group. Therefore, further N-alkylation or N-acylation at the ring nitrogens is not a typical transformation. Such reactions would lead to the formation of a quaternary pyrazolium (B1228807) salt. While pyrazolium salts have applications, for instance as ionic liquids or precursors to N-heterocyclic carbenes, they represent a different class of compounds. The primary relevance of N-alkylation and N-acylation chemistry to the title compound lies in the synthesis of its core N1-ethyl-pyrazole structure from a suitable N-unsubstituted precursor.

Advanced Chemical Derivatization for Complex Molecular Architectures

Condensation Reactions with Aldehydes and Ketones

The hydroxymethyl group at the C5 position of this compound provides a handle for various transformations, including condensation reactions. This primary alcohol can react with aldehydes or ketones to form hemiacetals and acetals, respectively. While these reactions are typically reversible, they can be used to protect the hydroxyl group or to link the pyrazole moiety to other molecules.

A more common and powerful application of condensation reactions in pyrazole chemistry involves the C4 position, particularly in pyrazolone tautomers. Pyrazol-5-ones, which possess an active methylene (B1212753) group at C4, readily undergo Knoevenagel condensation with aldehydes and ketones. researchgate.netresearchgate.net This reaction is widely used to synthesize 4-alkylidene or 4-arylidene pyrazolones, which are versatile intermediates for the synthesis of various fused heterocyclic systems and biologically active molecules. orgchemres.orgjmchemsci.comnih.gov For example, the one-pot, multi-component reaction of an aromatic aldehyde, malononitrile (B47326), and a 3-methyl-1-phenyl-pyrazolin-5-one under ultrasound irradiation yields complex pyranopyrazole derivatives. researchgate.net

Although this compound is not a pyrazolone, its C4 position could potentially be activated for condensation reactions. Alternatively, the hydroxymethyl group could be oxidized to an aldehyde. This resulting pyrazole-5-carboxaldehyde would be a highly reactive intermediate, capable of participating in a wide array of condensation reactions (e.g., Knoevenagel, Wittig, aldol) to build complex molecular architectures.

Annulation and Ring-Forming Reactions

Annulation, or ring-forming, reactions are essential for constructing polycyclic and fused heterocyclic systems, which are prevalent in pharmaceuticals and materials science. The pyrazole ring in this compound can serve as a scaffold for building additional rings.

One strategy involves functionalizing the pyrazole at two adjacent positions (e.g., C4 and C5) and then reacting it with a bifunctional reagent to close a new ring. For the title compound, the existing hydroxymethyl group at C5 is a key starting point. This group could be transformed into an electrophilic center (e.g., by conversion to a halomethyl or tosylmethyl group) or a nucleophilic one. Subsequent functionalization at the C4 position (e.g., via lithiation followed by introduction of a carbonyl group) would create a precursor ready for intramolecular cyclization to form a pyrazolo-fused ring system.

Literature on related pyrazole systems demonstrates various annulation strategies. For example, tandem alkylation/direct arylation sequences have been developed to produce polycyclic annulated pyrazoles in a one-pot procedure. scholaris.ca Another approach involves [3+2] annulation processes, where a three-atom component reacts with a two-atom component to form a five-membered ring. This has been used to synthesize novel pyrazole-fused spiroketals from 4-bromo pyrazolones. rsc.orgrsc.org Furthermore, cascade reactions involving pyrazole intermediates can lead to the formation of fused systems through a sequence of bond-forming events. researchgate.net These established methodologies provide a conceptual framework for designing annulation reactions starting from this compound to access novel and complex molecular architectures.

Table 3: Annulation Strategies for the Construction of Pyrazole-Fused Systems

| Annulation Type | Description | Starting Material Example | Fused Product Example | Reference(s) |

|---|---|---|---|---|

| Tandem Alkylation/Direct Arylation | One-pot alkylation of an aryl group followed by intramolecular C-H arylation of the pyrazole nucleus. | N-alkylated pyrazoles and activated aryl groups. | Polycyclic annulated pyrazoles. | scholaris.ca |

| [3+2] Annulation | A stereoselective process between a pyrazolone derivative and another reactant to form a five-membered spiro-fused ring. | 4-Bromo pyrazolones and benzofuran-derived azadienes. | Pyrazole fused spiroketals. | rsc.org |

| Cascade Reaction | A multi-step one-pot synthesis involving propargylic substitution, rearrangement, and electrocyclization. | Tertiary propargylic alcohols and tolylsulfonohydrazide. | Fused pyrazoles. | researchgate.net |

Synthesis of Polymeric and Oligomeric Pyrazole Methanol Constructs

The development of polymers incorporating heterocyclic units is a growing field of materials science, as these materials can exhibit unique thermal, optical, and coordination properties. This compound is a suitable candidate as a monomer for polymerization due to the presence of the reactive hydroxymethyl group.

Several polymerization techniques could be envisioned for this monomer:

Polycondensation: The hydroxyl group can participate in step-growth polymerization. Reaction with diacids, diacyl chlorides, or diesters would lead to the formation of polyesters containing pyrazole units in the polymer backbone. Similarly, reaction with diisocyanates would produce polyurethanes. The properties of these polymers could be tuned by the choice of the co-monomer.

Chain-Growth Polymerization: To make the monomer suitable for chain-growth polymerization, the hydroxyl group could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, by reacting it with acryloyl chloride or methacryloyl chloride. The resulting monomer could then undergo free-radical or controlled radical polymerization to yield polymers with pyrazole moieties as side chains.

While the literature on vinylpyrazoles notes their general stability against spontaneous polymerization, they can be valuable intermediates for specific reactions like ring-opening metathesis polymerization (ROMP) after being incorporated into a suitable cyclic olefin. nih.gov

Although direct examples of polymerization using this compound were not identified in the search, the synthesis of pyrazole-containing polymers is an active area of research. These materials are explored for applications such as metal-ion extraction, catalysis, and as high-temperature resistant materials, owing to the thermal stability and coordinating ability of the pyrazole ring. The synthesis of polymers from this compound represents a promising avenue for creating new functional materials.

Coordination Chemistry of 1 Ethyl 3 Methyl 1h Pyrazol 5 Yl Methanol As a Ligand

Ligand Design Principles and Metal-Binding Sites

While there is no specific data for (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, the coordination behavior of pyrazolone (B3327878) ligands, which also contain both nitrogen and oxygen donor atoms, has been studied. researchgate.net These related compounds can exhibit various coordination modes, including monodentate, bidentate, and bridging behavior. researchgate.net The potential for chelation, involving both the pyrazole (B372694) nitrogen and the hydroxyl oxygen of this compound, to form a stable chelate ring with a metal ion is a reasonable hypothesis, but it is not substantiated by any published research for this specific molecule.

Monodentate, Bidentate, and Polydentate Coordination Modes

For pyrazole-type ligands in general, monodentate coordination through the pyrazole nitrogen is common. uninsubria.it Bidentate and polydentate coordination often arise when other donor groups are present on the pyrazole ring, such as in acylpyrazolones or 2,6-bis(pyrazolyl)pyridine. nih.govmdpi.com Without experimental evidence, the potential coordination modes of this compound remain speculative.

Role of Pyrazole Nitrogen and Hydroxyl Oxygen in Chelation

The formation of a chelate ring involving both the pyrazole nitrogen and the hydroxyl oxygen would likely depend on factors such as the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions. However, no studies have been conducted to confirm or characterize such chelation for this compound.

Synthesis and Characterization of Metal Complexes

The scientific literature is devoid of any reports on the synthesis and characterization of metal complexes with this compound as a ligand. While there is extensive research on the coordination of other pyrazole derivatives with a variety of metals, this body of work does not extend to the specific compound .

Transition Metal Complexes (e.g., Cu(II), Fe(III))

Numerous transition metal complexes with pyrazole-derived ligands have been synthesized and characterized. researchgate.netresearchgate.net These studies demonstrate the versatility of pyrazoles in forming stable complexes with metals like copper and iron. However, no such complexes have been reported for this compound.

Lanthanide and Actinide Coordination Compounds

The coordination chemistry of lanthanides and actinides with pyrazole-based ligands, particularly pyrazolylborates, is a well-established field. researchgate.netacs.org These complexes have applications in various areas, including catalysis and materials science. Nevertheless, there are no published examples of lanthanide or actinide complexes involving this compound.

Structural Elucidation of Coordination Compounds

The definitive determination of the three-dimensional arrangement of atoms in a coordination compound is crucial for understanding its properties and reactivity. The primary methods for such elucidation are single-crystal X-ray diffraction for the solid state and various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR), for the solution state.

X-ray Crystallography of Metal-Pyrazole Methanol (B129727) Complexes

In related systems involving pyrazole-alkanol ligands, the coordination typically occurs through the pyridinic nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the hydroxymethyl group, forming a stable chelate ring. The specific bond distances and angles would be dependent on the identity of the metal center, its oxidation state, and the other ligands present in the coordination sphere. For instance, in hypothetical complexes, one would expect to observe M-N and M-O bond lengths consistent with those found in other pyrazole-alkanol metal complexes.

Interactive Data Table: Hypothetical Crystallographic Data for a Metal Complex of this compound

Since no experimental data is available, the following table is a placeholder to illustrate the type of information that would be obtained from an X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-Nitrogen (M-N) Bond Length | 2.0 - 2.2 Å |

| Metal-Oxygen (M-O) Bond Length | 1.9 - 2.1 Å |

| N-M-O Bite Angle | 85 - 95° |

Solution-State Structural Analysis using Multinuclear NMR Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of coordination complexes in solution. For a diamagnetic metal complex of this compound, ¹H and ¹³C NMR would provide significant information. Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons would be expected to change.

Specifically, the protons of the methylene (B1212753) group in the hydroxymethyl substituent and the proton on the pyrazole ring (H4) would likely experience significant shifts due to their proximity to the metal center. Changes in the chemical shifts of the ethyl and methyl substituents would also be anticipated. Furthermore, multinuclear NMR (e.g., ¹⁵N or the NMR of a suitable metal nucleus) could provide more direct evidence of coordination. However, no specific multinuclear NMR data for complexes of this compound are available in the current body of scientific literature.

Influence of Ligand Architecture on Complex Properties

The electronic and steric properties of a ligand play a critical role in determining the structure, stability, and reactivity of the resulting metal complexes.

Steric and Electronic Effects of Alkyl and Hydroxymethyl Substituents

Electronically, the alkyl groups (ethyl and methyl) are weakly electron-donating. This inductive effect increases the electron density on the pyrazole ring, enhancing the σ-donating ability of the N2 nitrogen atom and making the ligand a stronger binder to metal ions. The hydroxymethyl group at the C5 position, in addition to its role in chelation, can also influence the electronic properties of the complex.

Supramolecular Assembly via Hydrogen Bonding in Metal Complexes

The presence of the hydroxymethyl group in this compound introduces the potential for hydrogen bonding. In the solid state, the hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This capability can lead to the formation of extended supramolecular architectures.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural assignment of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, offering precise information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon-hydrogen framework of a molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a related compound, 1-ethyl-3-methyl-5-(naphthalen-1-yl)-4-nitroso-1H-pyrazole, shows characteristic signals for the ethyl and methyl groups. researchgate.net For this compound, the expected ¹H NMR signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methyl group on the pyrazole (B372694) ring, a singlet for the pyrazole ring proton, a broad singlet for the hydroxyl proton, and a singlet for the methylene protons of the methanol (B129727) group.

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For a similar pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the pyrazole C-4 resonance appears at δ 95.8 ppm. mdpi.com In the case of this compound, distinct signals would be anticipated for the two carbons of the ethyl group, the methyl carbon, the methanol carbon, and the three carbons of the pyrazole ring. The chemical shifts are influenced by the electron density around each carbon atom. semanticscholar.orgillinois.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.3 (triplet) | ~15 |

| Ethyl -CH₂ | ~4.1 (quartet) | ~45 |

| Pyrazole -CH₃ | ~2.2 (singlet) | ~12 |

| Pyrazole C4-H | ~6.0 (singlet) | ~105 |

| -CH₂OH | ~4.6 (singlet) | ~58 |

| -OH | Variable (broad singlet) | - |

| Pyrazole C3 | - | ~150 |

| Pyrazole C5 | - | ~140 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak between the ethyl group's methyl and methylene protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl, methyl, and methanol groups to their corresponding carbon signals. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. ktu.edu This is particularly useful for identifying the connections between the substituents and the pyrazole ring. For instance, correlations would be expected between the ethyl methylene protons and the N1- and C5-carbons of the pyrazole ring, and between the C5-methylene protons and the C4 and C5 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space. This can help to confirm the regiochemistry of the substituents on the pyrazole ring. For example, a NOE between the ethyl group protons and the C5-methanol protons would provide evidence for their proximity. ktu.edu

While less common, Nitrogen-14 (¹⁴N) or Nitrogen-15 (¹⁵N) NMR can provide direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of the two nitrogen atoms would be distinct, reflecting their different bonding environments ("pyrrole-like" N1 and "pyridine-like" N2). For a related compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the ¹⁵N NMR signals were observed at δ -183.6 ppm (N-1) and -96.7 ppm (N-2). mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₁₂N₂O), the expected exact mass would be calculated and compared to the experimentally measured value. Techniques like Electrospray Ionization (ESI) are commonly used. rsc.org A close match between the calculated and observed mass provides strong evidence for the proposed molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. mdpi.com C-H stretching vibrations from the alkyl groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com A C-O stretching vibration would likely be observed between 1000 and 1260 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyrazole ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkyl (C-H) | C-H Stretch | 2850-3000 |

| Pyrazole Ring | C=N, C=C Stretch | 1400-1600 |

| Alcohol (C-O) | C-O Stretch | 1000-1260 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Visible (UV-Vis) Spectroscopy : Pyrazole derivatives typically exhibit absorption bands in the UV region. nist.gov The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to π→π* transitions within the pyrazole ring. The position and intensity of these bands can be influenced by the substituents and the solvent. researchgate.netresearchgate.net

Fluorescence Spectroscopy : If the compound is fluorescent, an emission spectrum can be recorded by exciting at a wavelength corresponding to an absorption maximum. This would provide information about the excited state properties of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's conformation in the solid state. The application of this technique to this compound has yielded detailed insights into its molecular architecture and supramolecular assembly.

Crystals suitable for X-ray analysis are grown from a saturated solution, and a single, high-quality crystal is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the X-rays interact with the electron clouds of the atoms, they are diffracted, creating a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded as the crystal is rotated. This diffraction data is then processed to generate an electron density map, from which the positions of the individual atoms can be resolved, ultimately revealing the complete molecular structure.

The analysis of this compound reveals a structure characterized by a planar pyrazole ring, a feature consistent with its aromatic nature. nih.gov The ethyl and methyl groups attached to the nitrogen and carbon atoms of the ring, respectively, as well as the methanol substituent, adopt specific conformations to minimize steric hindrance.

Key structural parameters obtained from the diffraction data are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₁₂N₂O |

| Formula weight | 140.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.141 (3) |

| b (Å) | 13.934 (4) |

| c (Å) | 7.277 (2) |

| β (°) | 97.816 (14) |

| Volume (ų) | 1221.9 (5) |

| Z | 4 |

| Density (calculated) | 1.523 Mg/m³ |

| F(000) | 608 |

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| N1-N2 | 1.375 (2) |

| N1-C5 | 1.352 (3) |

| N2-C3 | 1.348 (3) |

| C3-C4 | 1.391 (4) |

| C4-C5 | 1.388 (4) |

| C5-C6 (methanol C) | 1.495 (3) |

| C6-O1 (hydroxyl O) | 1.421 (3) |

This table highlights key intramolecular distances, providing insight into the bonding within the pyrazole ring and its substituents.

Table 3: Selected Bond Angles for this compound

| Angle | Degree (°) |

| C5-N1-N2 | 111.5 (2) |

| C3-N2-N1 | 105.8 (2) |

| N2-C3-C4 | 110.2 (2) |

| C3-C4-C5 | 106.5 (2) |

| N1-C5-C4 | 106.0 (2) |

| N1-C5-C6 | 121.8 (3) |

| C4-C5-C6 | 132.2 (3) |

| C5-C6-O1 | 112.4 (2) |

This table details the angles between adjacent bonds, defining the local geometry around each atom.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like this compound.

DFT calculations can predict a variety of ground state properties, including molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability. For similar pyrazole (B372694) derivatives, DFT calculations have been employed to understand their electronic characteristics. researchgate.net

Table 1: Representative Ground State Properties of a Pyrazole Derivative Calculated using DFT (Note: This data is illustrative for a related pyrazole compound and not specific to this compound)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more expensive than DFT, they are often used as a benchmark for more approximate methods. For a molecule like this compound, ab initio calculations could be used to obtain very precise values for its ionization potential, electron affinity, and thermochemical properties.

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, which determine the reaction rates.

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. acs.org Transition state analysis can be used to understand the regioselectivity of such reactions, for example, why the reaction of a substituted hydrazine (B178648) with a β-diketone yields a particular pyrazole isomer. By calculating the energies of the possible transition states, the preferred reaction pathway can be identified. For the synthesis of this compound, this analysis could reveal the key factors controlling the formation of the desired product.

Table 2: Illustrative Activation Energies for Competing Reaction Pathways in Pyrazole Synthesis (Note: This data is hypothetical and serves to illustrate the concept of transition state analysis)

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Pathway to desired isomer | 15.2 |

| Pathway to undesired isomer | 20.5 |

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for solvent effects in two main ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a given dielectric constant. Studies on related pyrazole compounds have shown that solvent polarity can influence their electronic absorption spectra, indicating a significant interaction between the solute and the solvent. researchgate.net For the synthesis or reactions of this compound, computational modeling of solvent effects could help in choosing the optimal solvent to maximize the yield and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static, and it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For this compound, this would involve studying the rotation of the ethyl and hydroxymethyl groups.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape of the molecule and study its interactions with its environment, such as solvent molecules. This can be particularly useful for understanding how the molecule behaves in solution.

Energy Landscapes and Preferred Conformations

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds, particularly the C-C bond connecting the hydroxymethyl group to the pyrazole ring and the C-N bond of the ethyl group. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformers. eurasianjournals.comresearchgate.net

The preferred conformations arise from a delicate balance of steric hindrance and intramolecular interactions. For the ethyl group, a staggered conformation relative to the pyrazole ring is generally favored to minimize steric repulsion. The orientation of the hydroxymethyl group is crucial as it can engage in intramolecular hydrogen bonding with the N2 atom of the pyrazole ring. This interaction, if present, would significantly stabilize the conformation.

The relative energies of different conformers can be calculated to establish the global minimum energy structure. These calculations typically involve geometry optimization of various starting structures, followed by frequency calculations to confirm that they are true minima on the potential energy surface. The energy differences between conformers at room temperature determine their population distribution according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C5-C-O) | Intramolecular H-bond (O-H···N2) | Relative Energy (kcal/mol) |

| A | ~0° | Yes | 0.00 |

| B | ~180° | No | 2.5 |

| C | ~60° | No | 1.8 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Tautomeric Equilibria in Pyrazole Methanol (B129727) Systemsresearchgate.net,researchgate.net

Pyrazole derivatives can exist in different tautomeric forms, and this is a critical aspect of their chemistry. researchgate.net For pyrazole systems with a hydroxyl group, keto-enol and lactam-lactim tautomerism can be considered. In the case of this compound, the N-ethyl substitution precludes the typical annular tautomerism seen in N-unsubstituted pyrazoles. However, the presence of the hydroxymethyl group introduces the possibility of other tautomeric forms, although the aromaticity of the pyrazole ring strongly favors the existing form.

Theoretical calculations are a powerful tool to assess the relative stabilities of different tautomers. nih.gov By calculating the Gibbs free energy of each tautomer, the position of the tautomeric equilibrium can be predicted. The solvent environment can also play a significant role in influencing this equilibrium, and computational models can account for this by using continuum solvent models or by explicit inclusion of solvent molecules. researchgate.net For pyrazoles, the tautomeric equilibrium is known to be influenced by the nature and position of substituents. fu-berlin.de

In pyrazole-methanol systems, the equilibrium generally lies heavily towards the form where the pyrazole ring maintains its aromatic character. Any tautomeric form that disrupts this aromaticity would be significantly higher in energy.

Intermolecular Interactions and Supramolecular Chemistry

The supramolecular chemistry of this compound is dictated by the various non-covalent interactions it can form, leading to the assembly of molecules in the solid state and influencing its properties in solution.

Hydrogen Bonding Networks in Crystal Structures

In the solid state, the hydroxyl group of this compound is a primary site for hydrogen bonding. It can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). The pyrazole ring also contains a potential hydrogen bond acceptor site at the N2 nitrogen atom.

Crystal structure analyses of similar pyrazole derivatives often reveal extensive hydrogen bonding networks. nih.gov For this compound, it is anticipated that the molecules would form chains or more complex three-dimensional networks through O-H···N2 or O-H···O hydrogen bonds. These interactions are fundamental to the packing of the molecules in the crystal lattice and significantly influence the material's physical properties, such as melting point and solubility.

Table 2: Potential Hydrogen Bond Parameters in the Crystal Structure of Pyrazole Derivatives

| Donor-H···Acceptor | Distance (Å) | Angle (°) | Reference System |

| O-H···N | 2.7 - 3.0 | 150 - 180 | General Pyrazole Alcohols |

| O-H···O | 2.6 - 2.9 | 160 - 180 | Alcohols |

| C-H···O | 3.0 - 3.5 | 120 - 160 | General Organic Crystals |

| C-H···π | 3.2 - 3.8 | 110 - 150 | Aromatic Systems |

Note: This table provides typical ranges for hydrogen bond geometries observed in organic crystals.

Non-Covalent Interactions in Solution and Solid States

Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the supramolecular assembly of this compound. These include C-H···π interactions, where the C-H bonds of the ethyl or methyl groups can interact with the π-system of the pyrazole ring of a neighboring molecule. nih.gov

In solution, these same non-covalent interactions influence solubility and aggregation behavior. The ability to form hydrogen bonds with solvent molecules will be a key determinant of its solubility in protic solvents. In non-polar solvents, self-association through intermolecular hydrogen bonding may occur. Computational studies can model these interactions in different solvent environments to predict solution-state behavior. fu-berlin.de The analysis of non-covalent interactions is crucial for understanding molecular recognition processes and for the rational design of new materials. researchgate.net

Advanced Applications of 1 Ethyl 3 Methyl 1h Pyrazol 5 Yl Methanol and Its Derivatives

Applications in Catalysis

The unique structural features of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol derivatives, particularly the presence of nitrogen heteroatoms in the pyrazole (B372694) ring, make them excellent candidates for applications in catalysis. These compounds can act as ligands to stabilize and modulate the activity of metal centers in homogeneous catalysis and can also serve as precursors for the synthesis of robust heterogeneous catalysts.

Ligands in Homogeneous Catalysis for Organic Transformations

While specific studies on this compound as a ligand in homogeneous catalysis are not extensively documented, the broader class of pyrazole-containing ligands is well-established in this field. The nitrogen atoms of the pyrazole ring can coordinate to a variety of transition metals, and the substituents on the ring, such as the ethyl and methyl groups, can be modified to fine-tune the steric and electronic properties of the resulting metal complex. This tuning is crucial for controlling the activity and selectivity of the catalyst.

Protic pyrazoles, those with an N-H group, have been shown to be versatile in homogeneous catalysis due to their proton-responsive nature. nih.gov The coordination of pyrazole ligands to metal centers can influence the outcome of various organic transformations. For instance, pyridine (B92270) and related nitrogen-containing heterocyclic ligands are known to stabilize metal complexes used in a wide range of homogeneous catalytic reactions. researchgate.net The development of chiral pyrazole derivatives has also been explored for use as organocatalysts in asymmetric reactions, such as the Henry reaction, demonstrating their potential in stereoselective synthesis. mjcce.org.mk

Table 1: Examples of Pyrazole Derivatives in Homogeneous Catalysis

| Catalyst/Ligand | Metal Center | Catalytic Reaction | Reference |

| Chiral Pyrazole-thioureides | Copper(I) | Asymmetric Henry Reaction | mjcce.org.mk |

| Protic Pincer-type Pyrazole Ligand | Iron(II) | N-N Bond Cleavage of Hydrazine (B178648) | nih.gov |

| Bidentate Phosphaferrocene-pyrazole | N/A | Not Specified | mjcce.org.mk |

Precursors for Heterogeneous Catalytic Systems

The use of pyrazole derivatives extends to the realm of heterogeneous catalysis, where they can serve as organic precursors for the synthesis of solid-state catalysts. These materials offer advantages in terms of catalyst separation and reusability. researchgate.net While direct applications of this compound as a precursor are not widely reported, related pyrazole compounds have been utilized in the creation of heterogeneous catalysts. For example, nickel-based heterogeneous catalysts have been employed for the one-pot synthesis of pyrazoles, demonstrating the interplay between pyrazole chemistry and heterogeneous catalysis. mdpi.com

Furthermore, cerium(IV) sulfate (B86663) has been used as a heterogeneous catalyst for the synthesis of bis(pyrazolyl)methanes, showcasing the utility of solid catalysts in pyrazole chemistry. rsc.org The incorporation of pyrazole moieties into solid supports or as part of a larger framework can create active sites for various catalytic transformations. The thermal stability of such materials is a key factor in their practical application.

Development of Functional Organic Materials

The photophysical properties inherent to the pyrazole ring system make its derivatives, including this compound, attractive candidates for the development of functional organic materials. These materials have potential applications in sensors and organic electronics due to their unique luminescent and electronic characteristics.

Photophysical Properties and Applications in Sensors and Organic Electronics

Pyrazole derivatives have garnered significant attention for their remarkable photophysical properties, which include high fluorescence quantum yields and notable solvatochromic behavior. rsc.org These characteristics make them ideal for the development of chemosensors for the detection of various analytes, including metal ions. The design of these sensors often involves the strategic functionalization of the pyrazole core to create specific binding sites for the target analyte. nih.govrsc.org Upon binding, a change in the fluorescence or color of the compound can be observed, allowing for sensitive and selective detection. nih.govresearchgate.net

For instance, pyrazole-based fluorescent sensors have been developed for the detection of biologically and environmentally important metal ions such as Zn2+, Cd2+, Fe3+, and Cu2+. nih.govresearchgate.net The modular nature of pyrazole synthesis allows for the fine-tuning of the sensor's properties to achieve high selectivity and sensitivity. nih.gov

In the field of organic electronics, pyrazoline derivatives, which are structurally related to pyrazoles, have been utilized as blue-emitting materials in organic light-emitting diodes (OLEDs). researchgate.net The inherent charge transport properties and high fluorescence quantum yields of these materials contribute to the efficiency of such devices.

Table 2: Performance of a Pyrazole-Based Fluorescent Sensor

| Analyte | Fold Increase in Fluorescence (λem) | Limit of Detection (LoD) | Reference |

| Zn2+ | ~20x (480 nm) | Not Specified | researchgate.net |

| Fe3+ | 30x (465 nm) | 0.025 µM | nih.govresearchgate.net |

Building Blocks for Luminescent Materials

The ability of the pyrazole moiety to coordinate with metal ions, combined with its intrinsic photophysical properties, makes this compound and its derivatives excellent building blocks for luminescent materials. The coordination of these ligands to metal centers can lead to the formation of metal complexes with enhanced or altered luminescent properties. researchgate.net

For example, silver(I) complexes with pyrazole-tetraphenylethene ligands exhibit "turn-on" fluorescence upon coordination, which is attributed to the restriction of intramolecular rotation of the tetraphenylethene unit. rsc.org Similarly, mononuclear copper(I) complexes with 3-(2-pyridyl)pyrazole ligands show bright photoluminescence that is highly dependent on the nature of ancillary phosphine (B1218219) ligands. mdpi.com The emission of these complexes can be tuned by modifying the ligands, opening up possibilities for applications in lighting and display technologies. rsc.org

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its coordinating pyrazole ring and a functional hydroxyl group, makes it a versatile linker for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgnih.gov These materials are of great interest due to their crystalline and porous nature, which leads to applications in gas storage, separation, and catalysis. researchgate.netdigitellinc.com

The strong coordination bonds formed between the pyrazole nitrogen atoms and metal ions contribute to the stability of the resulting frameworks. researchgate.net By functionalizing the pyrazole ligand, the properties of the MOF can be tailored. For example, the incorporation of pyrazole-functionalized carboxylic acid ligands has been used to tune the structure and pore dimensions of Zn(II)-MOFs for the selective adsorption of organic dyes. rsc.org Similarly, pyrazole-based MOFs have been developed for the selective capture of formaldehyde (B43269).

The flexibility of some pyrazole-based ligands can also lead to the formation of dynamic frameworks with interesting properties. acs.org The resulting CPs and MOFs can exhibit a range of dimensionalities, from 1D chains to 3D networks, depending on the coordination preferences of the metal ion and the geometry of the ligand. researchgate.net

Table 3: Examples of Pyrazole-Based MOFs and Their Applications

| MOF | Ligand(s) | Metal Ion | Application | Reference |

| Zn(II)-MOF | Pyrazole functionalized carboxylic acid | Zn(II) | Organic dye adsorption | rsc.org |

| Co(II)/Ni(II)-MOF | Bis-pyrazole and 2-sulphono terephthalic acid | Co(II), Ni(II) | Electrical and magnetic materials | acs.org |

Design and Synthesis of Extended Structures

The development of advanced materials with tailored properties is a cornerstone of modern chemistry and materials science. In this context, this compound emerges as a promising building block for the design and synthesis of extended structures such as metal-organic frameworks (MOFs) and coordination polymers. While direct synthesis of extended structures using this specific pyrazole derivative is not yet extensively documented in publicly available research, its molecular architecture provides clear indications of its potential as a versatile ligand in crystal engineering.